3-{[4-(Dimethylamino)phenyl]methylidene}-2-benzofuran-1(3H)-one
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Overview
Description
3-{[4-(Dimethylamino)phenyl]methylidene}-2-benzofuran-1(3H)-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a benzofuranone moiety. The compound’s distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Dimethylamino)phenyl]methylidene}-2-benzofuran-1(3H)-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-benzofuranone under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation and formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis. This technique can significantly reduce reaction times and improve yields. Additionally, continuous flow reactors may be employed to facilitate large-scale production while maintaining high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Dimethylamino)phenyl]methylidene}-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Reduced analogs with hydrogenated functional groups.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
3-{[4-(Dimethylamino)phenyl]methylidene}-2-benzofuran-1(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-{[4-(Dimethylamino)phenyl]methylidene}-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(Dimethylamino)phenyl]methylidene}-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-{[4-(Dimethylamino)phenyl]methylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-{[4-(Dimethylamino)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium chloride
Uniqueness
3-{[4-(Dimethylamino)phenyl]methylidene}-2-benzofuran-1(3H)-one stands out due to its benzofuranone moiety, which imparts unique chemical and biological properties.
Properties
CAS No. |
85684-67-9 |
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Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
3-[[4-(dimethylamino)phenyl]methylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C17H15NO2/c1-18(2)13-9-7-12(8-10-13)11-16-14-5-3-4-6-15(14)17(19)20-16/h3-11H,1-2H3 |
InChI Key |
QPZTYZIPIJZQOV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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